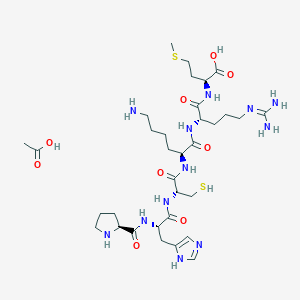
Antioxidant peptide A acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antioxidant peptide A acetate: is a short peptide known for its potent antioxidant properties. It contains alternative aromatic or sulfur-containing amino acids, which contribute to its stability and effectiveness in neutralizing free radicals . This compound is gaining attention in various fields, including food science, pharmaceuticals, and cosmetics, due to its ability to combat oxidative stress and its potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: Antioxidant peptide A acetate can be synthesized through enzymatic hydrolysis of proteins. This process involves using specific enzymes to break down proteins into smaller peptide fragments. The reaction conditions typically include controlled temperature, pH, and enzyme concentration to optimize the yield and activity of the antioxidant peptide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale enzymatic hydrolysis followed by purification steps such as ultrafiltration, chromatography, and lyophilization. These methods ensure the high purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Antioxidant peptide A acetate primarily undergoes oxidation-reduction reactions. It can scavenge free radicals by donating hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS) and preventing oxidative damage .
Common Reagents and Conditions: The common reagents used in these reactions include hydrogen peroxide (H₂O₂), superoxide radicals (O₂•−), and hydroxyl radicals (OH•). The reactions typically occur under physiological conditions, such as neutral pH and body temperature .
Major Products Formed: The major products formed from these reactions are water (H₂O) and less reactive molecules, which result from the neutralization of ROS .
Scientific Research Applications
Chemistry: In chemistry, antioxidant peptide A acetate is used as a model compound to study the mechanisms of antioxidant activity and to develop new antioxidant agents .
Biology: In biological research, this peptide is investigated for its role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, such as in the treatment of oxidative stress-related conditions and as a supplement to enhance overall health .
Industry: In the food and cosmetics industries, this peptide is used as a natural preservative and an ingredient in anti-aging products due to its ability to prevent lipid peroxidation and maintain product stability .
Mechanism of Action
Antioxidant peptide A acetate exerts its effects by scavenging free radicals and chelating metal ions that catalyze oxidative reactions. It activates antioxidant enzymes and non-enzymatic systems, thereby enhancing the body’s natural defense mechanisms against oxidative stress . The molecular targets and pathways involved include the Nrf2 pathway, which regulates the expression of antioxidant proteins, and the NF-κB pathway, which is involved in inflammatory responses .
Comparison with Similar Compounds
Glutathione: A tripeptide with strong antioxidant properties, commonly found in cells.
Carnosine: A dipeptide with antioxidant and anti-glycation properties, found in muscle tissues.
Superoxide dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.
Uniqueness: Antioxidant peptide A acetate is unique due to its specific amino acid composition, which includes aromatic or sulfur-containing amino acids that enhance its stability and antioxidant activity. Unlike some other antioxidants, it can be easily synthesized and incorporated into various products, making it highly versatile .
Properties
Molecular Formula |
C33H58N12O9S2 |
|---|---|
Molecular Weight |
831.0 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C31H54N12O7S2.C2H4O2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19;1-2(3)4/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37);1H3,(H,3,4)/t19-,20-,21-,22-,23-,24-;/m0./s1 |
InChI Key |
PUXUXFDUHZMCGF-HXDXACSPSA-N |
Isomeric SMILES |
CC(=O)O.CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(=O)O.CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















